molecular formula C23H17NO2 B4537814 phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone

phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone

Cat. No. B4537814
M. Wt: 339.4 g/mol
InChI Key: ZSJSBEBAOROFOC-UHFFFAOYSA-N
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Description

Phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone, also known as QM, is a synthetic compound that has been widely used in scientific research for its unique properties. QM is a member of the family of diarylmethanone compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation. This compound also induces the expression of tumor suppressor genes, such as p53 and p21, which promote cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces oxidative stress in cells. This compound also protects neurons from oxidative damage and improves cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone is its high potency and selectivity towards cancer cells. This compound exhibits minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, the limited solubility of this compound in aqueous solutions and its instability under acidic conditions pose challenges for its formulation and storage.

Future Directions

Future research on phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone should focus on its pharmacokinetics and pharmacodynamics in vivo. The development of this compound analogs with improved solubility and stability could enhance its therapeutic potential. The combination of this compound with other anticancer agents could also improve its efficacy and reduce the risk of drug resistance. Moreover, the potential use of this compound in other diseases, such as neurodegenerative disorders and inflammatory diseases, should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound with diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. This compound exerts its anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway and inducing apoptosis. This compound has advantages and limitations for lab experiments, and future research should focus on its pharmacokinetics, pharmacodynamics, and therapeutic potential in various diseases.

Scientific Research Applications

Phenyl{4-[(8-quinolinyloxy)methyl]phenyl}methanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing the expression of oncogenes.

properties

IUPAC Name

phenyl-[4-(quinolin-8-yloxymethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO2/c25-23(19-6-2-1-3-7-19)20-13-11-17(12-14-20)16-26-21-10-4-8-18-9-5-15-24-22(18)21/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJSBEBAOROFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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